molecular formula C14H14O2 B113426 4-Benzyloxybenzyl alcohol CAS No. 836-43-1

4-Benzyloxybenzyl alcohol

Cat. No. B113426
CAS RN: 836-43-1
M. Wt: 214.26 g/mol
InChI Key: OEBIVOHKFYSBPE-UHFFFAOYSA-N
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Patent
US06121433

Procedure details

Phthalimidoacetaldehyde diethylacetate (5.3 g, 20 mmole) was dissolved in chloroform (100 mL) and a trifluoroacetic acid solution (50% aqueous, 80 mL) was added. The reaction mixture was stirred at room temperature for 12 hours. The chloroform layer was collected and dried over sodium sulfate. The filtrate was concentrated to give 3.75 g of the title compound (99% yield): TLC (Rf: 0.4; 40% EtOAc/Hexane), 1H NMR (DMSO-d6) δ 4.6 (s, 2 H, CH2), 7.8 (m, 4 H, Ar), 9.6 (s, 1 H, CHO). 13C NMR (DMSO-d6): δ 47.4 (CH2), 123.4 (Ar), 131.5 (Ar), 134.8 (Ar), 167.3 (CO), 196.8 (CHO).
Name
Phthalimidoacetaldehyde diethylacetate
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:7][CH3:8])[C:4](O)=[O:5])[CH3:2].[C:9]1(=[O:22])N(CC=O)C(=O)[C:11]2=[CH:18][CH:19]=[CH:20][CH:21]=[C:10]12.F[C:24](F)(F)C(O)=O>C(Cl)(Cl)Cl>[CH:19]1[CH:20]=[CH:21][C:10]([CH2:9][O:22][C:24]2[CH:8]=[CH:7][C:3]([CH2:4][OH:5])=[CH:1][CH:2]=2)=[CH:11][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Phthalimidoacetaldehyde diethylacetate
Quantity
5.3 g
Type
reactant
Smiles
C(C)C(C(=O)O)CC.C1(C=2C(C(N1CC=O)=O)=CC=CC2)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The chloroform layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1=CC=C(C=C1)COC2=CC=C(C=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.75 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.